molecular formula C25H24N2O3 B2957561 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 851404-56-3

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B2957561
CAS No.: 851404-56-3
M. Wt: 400.478
InChI Key: JSRUBECKYFALLP-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene core linked to a carboxamide group. The ethoxy substituent at the 2-position of the naphthalene ring and the 7-methyl-2-oxo-1H-quinolin moiety attached via an ethyl spacer distinguish it structurally. These features likely influence its physicochemical properties (e.g., solubility, logP) and biological interactions, such as binding affinity to enzymatic targets or receptors.

Properties

CAS No.

851404-56-3

Molecular Formula

C25H24N2O3

Molecular Weight

400.478

IUPAC Name

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H24N2O3/c1-3-30-22-11-10-17-6-4-5-7-20(17)23(22)25(29)26-13-12-19-15-18-9-8-16(2)14-21(18)27-24(19)28/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

JSRUBECKYFALLP-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C=C4)C)NC3=O

solubility

not available

Origin of Product

United States

Biological Activity

2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Property Value
Molecular FormulaC25H24N2O3
Molecular Weight400.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C25H24N2O3/c1-3...
InChI KeyJSRUBECKYFALLP-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : Targeting key enzymes that play a role in cancer progression or microbial resistance.
  • Modulating Receptor Activity : Interacting with receptors that regulate cell proliferation and apoptosis.
  • Inducing Apoptosis : Triggering programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study Example :
A study demonstrated that a related quinoline compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The structure–activity relationship suggests that the unique substitution pattern contributes to its enhanced binding affinity to target proteins involved in tumorigenesis.

Antimicrobial Properties

The compound has also been studied for its potential antimicrobial activity. Quinoline derivatives are known to disrupt bacterial cell membranes and inhibit bacterial growth.

Research Findings

Several research articles have reported on the synthesis and biological evaluation of related compounds, highlighting their potential therapeutic applications:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core followed by coupling with naphthalene derivatives.
  • Biological Evaluation : Various studies have employed in vitro assays to assess the cytotoxicity and mechanism of action against specific cancer cell lines, providing insights into the compound's therapeutic potential .
  • Structure–Activity Relationship (SAR) : Research indicates that modifications in the molecular structure can significantly impact the biological activity, suggesting avenues for developing more potent analogs.

Comparison with Similar Compounds

Structural Analogues: Naphthalene Carboxamides with Varied Substituents

Several naphthalene carboxamide derivatives have been reported, differing in substituents on the aromatic rings or the ethyl linker. Key examples include:

Table 1: Comparison of Naphthalene Carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Naphthalene/Amide) Melting Point (°C) logP Key Features
Target Compound C25H23N2O3 399.47 2-ethoxy / 7-methyl-2-oxo-quinolin Not Reported ~4.5* Ethoxy group; Quinolin moiety
N-[2-(3-Chlorophenyl)ethyl]naphthalene-1-carboxamide (Y203-8387) C19H16ClNO 309.79 None / 3-chlorophenyl Not Reported 4.47 Chloro-substituted phenyl group
2-Hydroxy-N-(4-methylphenyl)naphthalene-1-carboxamide (3c) C18H15NO2 278.12 2-hydroxy / 4-methylphenyl 143–145 ~3.0† Hydroxy group; Methylphenyl
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) C18H15NO3 294.11 2-hydroxy / 4-methoxyphenyl 168–170 ~2.5† Methoxy group; Polar substituent

*Estimated based on structural similarity to Y203-8387.
†Calculated using ChemDraw software.

Key Observations :

  • The 7-methyl-2-oxo-1H-quinolin moiety introduces a heterocyclic system absent in simpler analogues like Y203-8387, which may confer unique binding interactions (e.g., hydrogen bonding via the oxo group) .

Halogenated and Trifluoromethyl-Substituted Analogues

Patented compounds with halogen or trifluoromethyl (CF3) groups exhibit distinct pharmacological profiles:

Table 2: Halogenated/Trifluoromethyl Derivatives
Compound ID Structure Features Molecular Weight (g/mol) Key Functional Groups Potential Advantages
II-M.X.2 Naphthalene-1-carboxamide linked to trifluoromethylphenyl-isoxazole ~600* CF3, Cl, Isoxazole Enhanced metabolic stability
II-M.X.10 Imidazo[1,2-a]pyridine with chloro and trifluoromethyl groups ~450* Cl, CF3, Sulfonamide High target affinity
Target Compound Ethoxy-naphthalene linked to 7-methyl-2-oxo-quinolin 399.47 Ethoxy, Quinolin Balanced lipophilicity and specificity

*Estimated based on molecular formula.

Key Observations :

  • Halogenated derivatives (e.g., II-M.X.10) often exhibit increased potency due to electron-withdrawing effects but may face toxicity risks .

Quinoline-Based Compounds

Quinoline derivatives, such as TAS-103 (Fig. 1, ), share structural motifs with the target compound:

Table 3: Quinoline Derivatives Comparison
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound 1H-quinolin 7-methyl-2-oxo, ethoxy-naphthalene 399.47 Not Reported (Theoretical)
TAS-103 Indeno[2,1-c]quinolin-7-one Dimethylaminoethyl, hydroxy 415.30 Dual topoisomerase inhibitor

Key Observations :

  • TAS-103’s indenoquinolinone core confers planarity, enhancing DNA intercalation, whereas the target compound’s non-fused quinolin may limit such interactions .
  • The ethoxy-naphthalene group in the target compound could modulate solubility compared to TAS-103’s polar hydroxy group .

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